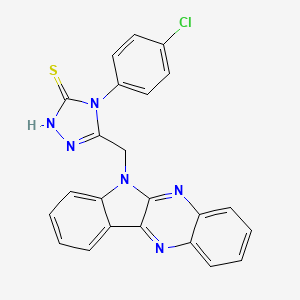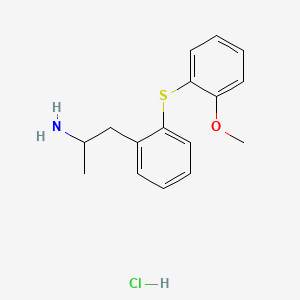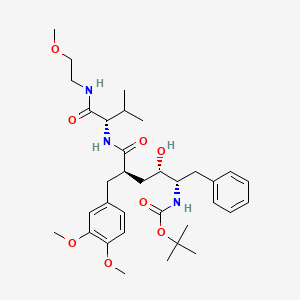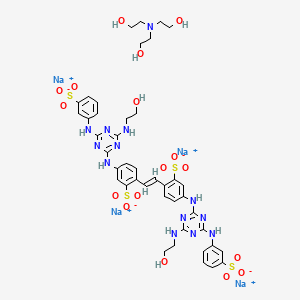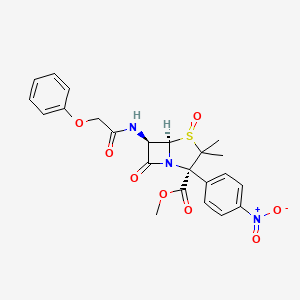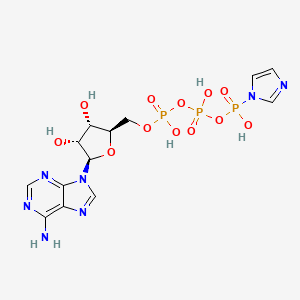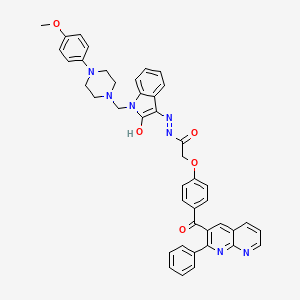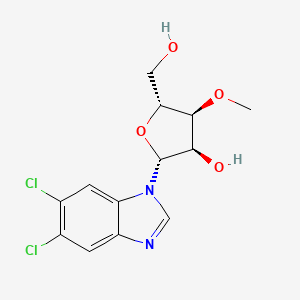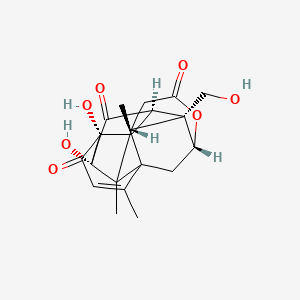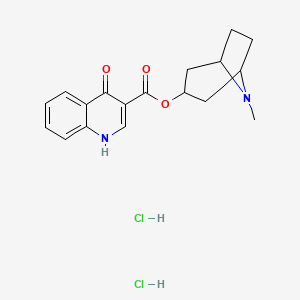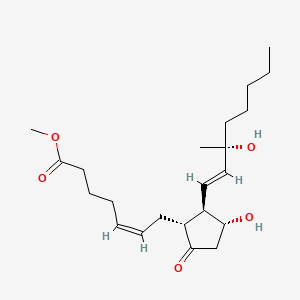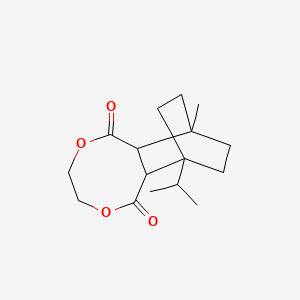
7,10-Ethano-2,5-benzodioxocin-1,6-dione, octahydro-7-methyl-10-(1-methylethyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7,10-Ethano-2,5-benzodioxocin-1,6-dione, octahydro-7-methyl-10-(1-methylethyl)-: is an organic compound known for its unique structure and properties. It is a crystalline powder that is either colorless or slightly yellow and has a distinct odor. This compound is soluble in ethanol, ether, and chloroform, but only slightly soluble in water .
準備方法
Synthetic Routes and Reaction Conditions: The preparation of 7,10-Ethano-2,5-benzodioxocin-1,6-dione, octahydro-7-methyl-10-(1-methylethyl)- can be achieved through chemical synthesis and microbial methods. The chemical synthesis involves oxidation and rearrangement reactions starting from 2-methyl-1,4-naphthoquinone .
Industrial Production Methods: In industrial settings, the compound is primarily synthesized using chemical methods due to their efficiency and scalability. The process typically involves controlled oxidation and rearrangement reactions under specific conditions to ensure high yield and purity .
化学反応の分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, which are essential in its synthesis.
Reduction: It can also be reduced under specific conditions to yield different derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by others.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reducing Agents: Sodium borohydride and lithium aluminum hydride are often used for reduction reactions.
Substitution Reagents: Halogens and other electrophiles are used in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields quinone derivatives, while reduction can produce various hydroquinone derivatives .
科学的研究の応用
Chemistry: In chemistry, this compound is used as a precursor for synthesizing vitamin K and other related compounds. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology and Medicine: In biology and medicine, the compound is studied for its potential therapeutic properties. It is a precursor in the synthesis of vitamin K, which is essential for blood clotting and bone health .
Industry: Industrially, the compound is used in the production of various chemicals and pharmaceuticals. Its stability and reactivity make it suitable for large-scale production processes .
作用機序
The mechanism of action of 7,10-Ethano-2,5-benzodioxocin-1,6-dione, octahydro-7-methyl-10-(1-methylethyl)- involves its interaction with specific molecular targets and pathways. As a precursor to vitamin K, it plays a crucial role in the carboxylation of glutamic acid residues in proteins, which is essential for blood clotting. The compound’s structure allows it to participate in various biochemical reactions, making it a versatile molecule in biological systems .
類似化合物との比較
2-Methyl-1,4-naphthoquinone: A precursor in the synthesis of the compound.
Vitamin K1 (Phylloquinone): A related compound with similar biological functions.
Vitamin K2 (Menaquinone): Another related compound with similar properties.
Uniqueness: What sets 7,10-Ethano-2,5-benzodioxocin-1,6-dione, octahydro-7-methyl-10-(1-methylethyl)- apart is its unique structure, which allows it to participate in a wide range of chemical reactions. Its role as a precursor to vitamin K highlights its importance in both synthetic and biological contexts .
特性
CAS番号 |
71130-13-7 |
|---|---|
分子式 |
C16H24O4 |
分子量 |
280.36 g/mol |
IUPAC名 |
1-methyl-10-propan-2-yl-4,7-dioxatricyclo[8.2.2.02,9]tetradecane-3,8-dione |
InChI |
InChI=1S/C16H24O4/c1-10(2)16-6-4-15(3,5-7-16)11-12(16)14(18)20-9-8-19-13(11)17/h10-12H,4-9H2,1-3H3 |
InChIキー |
YGYYNOXSKZRUPZ-UHFFFAOYSA-N |
正規SMILES |
CC(C)C12CCC(CC1)(C3C2C(=O)OCCOC3=O)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


